Product packaging for Mecoprop-P(Cat. No.:CAS No. 16484-77-8)

Mecoprop-P

Cat. No.: B095672
CAS No.: 16484-77-8
M. Wt: 214.64 g/mol
InChI Key: WNTGYJSOUMFZEP-SSDOTTSWSA-N
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Description

Historical Development and Evolution of Mecoprop-P Isomeric Forms

Mecoprop (B166265), the racemic mixture containing both (R) and (S) enantiomers, was first identified as a herbicide in 1953 and commercially introduced in 1956. service.gov.uk The racemic mixture consists of equal proportions of the R- and S- isomers. oekotoxzentrum.chservice.gov.uk However, research revealed that only the (R)-(+)-enantiomer, known as this compound, possesses significant herbicidal activity. wikipedia.orgoekotoxzentrum.chnih.gov The (S)-(-)-enantiomer exhibits significantly lower activity. oekotoxzentrum.ch

Technologies developed in the 1980s enabled the commercial production of the single enriched isomer form, this compound, achieving approximately 93-95% purity of the (R)-isomer. nih.govepa.gov This led to the introduction of this compound commercially in 1987. service.gov.uk The development and adoption of the enriched isomer form represented an evolution in herbicide technology, allowing for potentially lower application rates while maintaining efficacy, compared to the racemic mixture.

Contemporary Applications and Use Patterns in Agricultural and Non-Agricultural Settings

This compound is widely used as a post-emergence herbicide to control broadleaf weeds in various settings. oekotoxzentrum.chservice.gov.uk Its applications span both agricultural and non-agricultural areas.

In agricultural contexts, this compound is applied to crops such as cereals (including wheat, barley, oats, and triticale) and grassland. oekotoxzentrum.chservice.gov.ukopenpr.com It is also used in horticulture for weed control under top fruit crops. service.gov.uk

Non-agricultural applications are extensive and include turf areas such as residential lawns, ornamental turf, sports fields, golf courses (fairways, aprons, tees, and roughs), and sod farms. regulations.govservice.gov.ukepa.govamazonaws.com It is also used in industrial sites, roadsides, and other similar non-crop areas. regulations.govepa.govamazonaws.com

This compound is frequently formulated in combination with other chemically related herbicides, such as 2,4-D and dicamba (B1670444), in "three-way" mixtures commonly used for broadleaf weed control in turfgrass. wikipedia.orgregulations.govepa.govamazonaws.com It is considered safe for use on a wide variety of common turfgrass species. regulations.gov

Usage data from the United States in 2012 estimated a total of 800,000 pounds of this compound were applied to all labeled use sites, with over 97% of this usage occurring on residential lawns. regulations.govepa.gov Smaller percentages were applied to golf courses and turf farms/other uncultivated non-agricultural land. epa.gov

Data on the solubility of Mecoprop and its salts highlight its behavior in different solvents. nih.govbeyondpesticides.org

SubstanceSolubility (g/L or g/kg)Temperature (°C)SolventSource
Mecoprop (acid)0.88 (g/L)25Water nih.gov
Mecoprop (acid)>1000 (g/kg)20Acetone, Diethyl ether, Ethanol nih.gov
Mecoprop (acid)825 (g/kg)20Ethyl acetate nih.gov
Mecoprop (acid)339 (g/kg)20Chloroform nih.gov
Mecoprop diethanolamine (B148213) salt580 (g/L)20Water nih.gov
Mecoprop dimethylamine (B145610) salt660 (g/L)20Water nih.gov

Research findings indicate that this compound is absorbed through leaves and translocated within plants, disrupting growth processes in susceptible species. hdinresearch.com Studies have shown more effective uptake and translocation of this compound compared to the (S)-(-)-enantiomer in Arabidopsis thaliana. oekotoxzentrum.ch Interaction studies have demonstrated the binding of this compound to the TIR1-IAA7 (Transport Inhibitor Response1- Auxin- Responsive Protein IAA7). oekotoxzentrum.ch

Regulatory Overview and Global Use Trends

This compound is regulated as a plant protection active substance in various regions globally. In the European Union, it is approved for use under EC Regulation 1107/2009. herts.ac.ukherts.ac.uk Regulatory decisions have periodically extended its approval period. hdinresearch.com It is also registered as an intermediate under REACH. oekotoxzentrum.ch

In the United States, this compound is registered for use specifically in non-crop areas, including turf, pastures, industrial sites, and roadsides. regulations.gov The United States Environmental Protection Agency (EPA) has conducted reregistration eligibility decisions for this compound. epa.govepa.gov

Global use trends for this compound are influenced by factors such as the increasing demand for effective weed management in agriculture and landscaping, concerns about food security, and evolving regulatory frameworks. openpr.comhdinresearch.com The market for formulated this compound is substantial and projected to grow. openpr.comhdinresearch.com

Market MetricValue (2025)Projected Value (2030)Projected Value (2035)CAGR (2025-2030)CAGR (2025-2035)Source
Global Formulated MCPP-P Market SizeUSD 350-400 millionUSD 450-525 million-4% to 5.5%- hdinresearch.com
Global Mecoprop Market SizeUSD 387.1 million-USD 562.1 million-3.8% openpr.com

North America is a significant market for this compound, driven by extensive cereal farming and turf maintenance, particularly in the United States. openpr.comhdinresearch.com Asia Pacific is also an emerging market, with increasing agricultural activities in countries like India and China contributing to demand. openpr.comcoherentmarketinsights.com Conversely, stringent regulations on chemical pesticides in some regions, such as Europe, can restrict market growth. coherentmarketinsights.com

Research indicates that this compound can be present in landfill leachate due to the disposal of waste containing the herbicide, highlighting a non-agricultural source of environmental presence. service.gov.ukresearchgate.netresearchgate.netresearchgate.net Studies have investigated the attenuation of mecoprop in the subsurface, noting that biodegradation is the only significant destructive attenuation mechanism under these conditions, although the rate can decrease significantly with depth. service.gov.uk Sorption to soils is generally low due to its polarity and negative charge in neutral conditions. service.gov.ukresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B095672 Mecoprop-P CAS No. 16484-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
Source PubChem
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InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGYJSOUMFZEP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032670
Record name (R)-2-(4-Chloro-2-methylphenoxy)propionate
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless odorless solid; [Reference #1]
Record name Mecoprop-P
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CAS No.

16484-77-8
Record name (+)-Mecoprop
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Record name Mecoprop-P [ISO]
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Record name (R)-2-(4-Chloro-2-methylphenoxy)propionate
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Record name mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid
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Record name MECOPROP-P
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Environmental Fate and Transport of Mecoprop P

Sorption Dynamics and Mobility in Environmental Matrices

Sorption plays a significant role in retarding the movement of Mecoprop-P through soil and the subsurface. The degree of sorption is influenced by the chemical properties of this compound and the characteristics of the environmental matrix. geoscienceworld.org

Adsorption Characteristics in Various Soil Types

Sorption of this compound to soils is generally considered low, primarily due to its high polarity and negative charge under neutral environmental conditions. service.gov.uk The adsorption of this compound is mainly related to the organic matter content of the soil. service.gov.uk Studies have shown that adsorption of phenoxy acids to organic matter is unlikely to significantly impact biodegradation rates in soils with varying organic matter content (between 4% and 12%). service.gov.uk Some studies have observed no adsorption of mecoprop (B166265) in soil samples with low organic content (e.g., 1.3%). service.gov.uk

Research indicates that the generally applied model using the organic carbon-water (B12546825) partitioning coefficient (Koc) for predicting the sorption of organic solutes may not be entirely appropriate for this compound. geoscienceworld.orglyellcollection.org Studies evaluating the adsorption of this compound in different soils have reported varying Koc values. For instance, one study on three sandy soils with low pH (4.3-4.4) and relatively high organic matter content (3.6-5.6%) found Koc values ranging from 135 to 167. oekotoxzentrum.ch Another study with soils of similar pH (5.7 and 5.8) and one with a higher pH (7.3), all with comparable organic matter content (5-6.4%), reported Koc values between 12 and 34. oekotoxzentrum.ch These findings collectively suggest a low adsorption ability and a high potential for mobility for this compound. oekotoxzentrum.ch The adsorption process does not appear to be stereoselective for this compound. oekotoxzentrum.ch

Retardation Processes in Subsurface Environments

In subsurface environments, retardation of this compound is primarily attributed to sorption to organic matter. researchgate.netservice.gov.uk However, due to its limited retardation by sorption processes, this compound is subject to relatively rapid transport in soil pore water and groundwater. service.gov.uk While some attenuation (25-75%) compared to a conservative tracer has been observed in groundwater discharging to wetlands, indicating some degree of retardation, this compound is generally considered to undergo relatively conservative transport in soils and aquifers. geoscienceworld.orgservice.gov.uk Studies have indicated that mecoprop in aquifer material is subject to little retardation. researchgate.net

Potential for Leaching to Groundwater and Surface Waters

This compound's water solubility and limited retardation by sorption contribute to its potential for leaching to groundwater and surface waters. geoscienceworld.orgresearchgate.netservice.gov.ukwfduk.org It is considered susceptible to leach from soil to water. researchgate.netebi.ac.uk Heavy rainfall shortly after application can increase the likelihood of leaching to deeper subsoil zones or runoff. service.gov.uk Mecoprop is frequently detected in UK groundwater and surface waters. geoscienceworld.orgresearchgate.net

This compound has been identified as a substance of concern in groundwater by the Environment Agency. wfduk.org Elevated concentrations of mecoprop have been recorded in groundwater plumes downgradient of landfills, with concentrations reaching up to 432,000 µg/l in leachate and up to 3000 µg/l in groundwater immediately downgradient of one site. geoscienceworld.org Other landfill sites have also reported elevated concentrations in groundwater contaminant plumes. geoscienceworld.org Agricultural and horticultural application can result in diffuse low-level influx to soil and groundwater, with much of the herbicide potentially leaching to groundwater or runoff. service.gov.uk Concentrations in surface drainage from fields with normal herbicide application are typically less than 100 µg/l, with expected concentrations less than 1 µg/l in groundwater. service.gov.uk

Biodegradation Pathways and Kinetics in Terrestrial Systems

Biodegradation is the primary mechanism for the destructive attenuation of this compound in the subsurface. researchgate.netservice.gov.uk

Aerobic Degradation Mechanisms and Rates in Topsoil

This compound readily biodegrades in soil under aerobic conditions. wfduk.org Biodegradation in topsoil has been extensively studied and is commonly observed. geoscienceworld.orgresearchgate.netservice.gov.uk The degradation follows first-order kinetics at concentrations below approximately 10 mg/kg. geoscienceworld.org At higher concentrations (up to around 500 mg/kg), an increased degradation rate may be observed after a lag period, which is interpreted as the time required for microbial communities to acclimate to pesticide biodegradation. service.gov.uk However, some studies have found faster initial degradation and shorter half-lives at lower concentrations. geoscienceworld.org

Aerobic degradation of mecoprop involves a putative metabolic pathway that includes intermediates such as 4-chloro-2-methylphenol (B52076). service.gov.uk Half-lives for Mecoprop in aerobic topsoil typically range from less than 25 days. geoscienceworld.org Laboratory studies under aerobic conditions have reported half-lives generally ranging from 7 to 19 days at 20°C. service.gov.uk Some studies have reported half-lives between 8 and 77 days in various calcareous soils. service.gov.uk Degradation rates can be influenced by factors such as temperature, moisture content, and concentration. geoscienceworld.org

Studies have shown that mecoprop degradation in soil is associated with the proliferation of tfdA genes, which are known to be involved in the degradation of phenoxyalkanoic acid herbicides by bacteria. researchgate.netebi.ac.uk Both class I and class III tfdA genes can be present, but degradation at all soil depths has been associated with the proliferation of class III tfdA genes. researchgate.netebi.ac.uk

Here is a summary of reported aerobic degradation half-lives in topsoil:

Soil Type/ConditionsHalf-life (days)Source
Aerobic laboratory conditions (general range)7 - 19 (at 20°C) service.gov.uk
Sandy soil (top 300mm)~20 service.gov.uk
Various calcareous soils8 - 77 service.gov.uk
Aerobic conditions (various soil samples, 100 µg/l)62 - 100 service.gov.uk
Soil sampled from <30 cm depth~12 researchgate.netebi.ac.uk
General range in soil3 - 21 wfduk.org
General range in soil3 - 9 wfduk.org
Reported disappearance rates in soil5 - 11 asm.org

Anaerobic Degradation Limitations and Variability with Soil Depth

Biodegradation rates of this compound decrease significantly with increasing soil depth. service.gov.ukresearchgate.net This rapid decrease is particularly noticeable at depths greater than 1 meter below ground level. service.gov.uk Studies have shown a progressive increase in half-life with depth, from approximately 12 days at <30 cm to over 84 days at 70-80 cm. researchgate.netebi.ac.uk In subsoil, a lag period (e.g., 23-34 days) may occur before a phase of rapid degradation begins, whereas in topsoil, degradation typically starts without a lag phase. researchgate.netebi.ac.uk The maximum degradation rate can be similar in topsoil and subsoil samples, but the onset is delayed at depth. researchgate.netebi.ac.uk Variability in degradation rates is higher in subsoil compared to topsoil, which may be linked to greater spatial variability in the distribution and activity of pesticide-metabolizing microbial communities. researchgate.net

Microbial Communities and Enzymatic Systems Involved in Degradation

Microbial degradation is a significant mechanism for the dissipation of this compound in soil. researchgate.netepa.gov This process involves the transformation of the complex organic structure of the herbicide into simpler, often inorganic, forms through the action of microbial enzymes. mdpi.com The qualitative and quantitative composition of microbial communities, along with environmental factors like oxygen levels, play a key role in the efficiency of this decomposition. researchgate.net

Studies have shown that bacteria are major catalysts in the degradation of phenoxyalkanoic acid herbicides, including this compound. researchgate.net The initial step in the degradation pathway is often catalyzed by α-ketoglutarate-dependent dioxygenase enzymes. researchgate.netresearchgate.net

Role of tfdA Genes and Catabolic Gene Proliferation

The tfdA gene encodes for an α-ketoglutarate-dependent dioxygenase enzyme that initiates the degradation of phenoxyalkanoic acid herbicides by cleaving the ether bond. researchgate.netoup.com Research indicates that the degradation of this compound is associated with the proliferation of tfdA genes in soil. researchgate.netresearchgate.netebi.ac.uk While diverse tfdA genes may be present, studies have shown that specifically class III tfdA genes proliferate during this compound degradation across different soil depths. researchgate.netebi.ac.uk This suggests a significant role for microorganisms harboring these specific genes in the breakdown of this compound. The abundance of tfdA class III genes has been found to be considerably higher in samples capable of mineralizing related compounds like MCPA, suggesting a greater role in their metabolism. oup.com

Enantioselective Biodegradation of Mecoprop Isomers

Mecoprop is a chiral herbicide, existing as two enantiomers: (R)-Mecoprop (this compound) and (S)-Mecoprop. wikipedia.orgnih.gov The biodegradation of these enantiomers can be enantioselective, meaning that microorganisms may degrade one enantiomer preferentially over the other. researchgate.net

Studies have revealed different patterns of enantioselective degradation depending on the environmental conditions and microbial communities present. Under aerobic conditions, some microbial communities show little enantioselectivity, while others exhibit a preference for the (R)-enantiomer at environmentally relevant concentrations. researchgate.netau.dk Conversely, at elevated concentrations, preferential degradation of the (S)-enantiomer has been observed in some samples and treatments. researchgate.netau.dk

Anaerobic conditions in deeper soil layers can lead to high enantioselectivity, favoring the degradation of the (R)-enantiomer. researchgate.net Research with specific bacterial strains, such as Sphingomonas herbicidovorans MH, has demonstrated the ability of a single organism to completely degrade both enantiomers of racemic mecoprop, albeit in an enantioselective manner, with the (S)-enantiomer disappearing faster than the (R)-enantiomer. asm.orgnih.gov This suggests the involvement of specific enzymes for the degradation of each enantiomer. asm.orgnih.gov

Degradation Processes in Aquatic Environments

This compound can enter aquatic environments through various routes, including runoff and spray drift. nih.govservice.gov.uk In water, its concentration can be reduced by processes such as hydrolysis, biodegradation, and photodegradation. researchgate.net

Photodegradation and Hydrolysis in Aqueous Systems

Photodegradation is an important abiotic transformation process for pesticides in aquatic environments, driven by sunlight. nih.gov Aqueous photolysis of this compound can be relatively rapid under natural sunlight. oekotoxzentrum.ch For example, a half-life (DT50) of 3.39 to 4.65 days has been reported in natural sunlight at 42°N. oekotoxzentrum.ch The primary photoproduct identified is o-cresol (B1677501). oekotoxzentrum.ch The rate and products of photodegradation can vary depending on factors such as pH and the wavelength of light. nih.gov

Hydrolysis is another process that can affect pesticide fate in water. This compound has been shown to be hydrolytically stable across a range of pH values (pH 5, 7, and 9) at temperatures up to 70°C. oekotoxzentrum.ch

Dissipation in Water-Sediment Systems

Dissipation of this compound occurs in water-sediment systems through a combination of degradation and distribution into the sediment. oekotoxzentrum.ch Studies conducted in different water/sediment systems under aerobic conditions have shown varying dissipation and degradation rates. oekotoxzentrum.ch For instance, in one system, the dissipation half-life from the water phase was 72.5 days, while in another, it was slower at 171 days. oekotoxzentrum.ch Degradation in the total water/sediment systems also showed differences, with DT50 values ranging from 83.2 to 244 days in different systems. oekotoxzentrum.ch Distribution into the sediment has been observed, with varying percentages of applied radioactivity found in the sediment depending on the system. oekotoxzentrum.ch

Environmental Transformation Products and Metabolites

The degradation of this compound in the environment leads to the formation of transformation products and metabolites. One known environmental transformation product is 2-methyl-4-chlorophenol (4C2MP). nih.govmdpi.com This metabolite can originate from the degradation of several related pesticides, including Mecoprop and MCPA. mdpi.comscrol.net 4C2MP is considered a main transformation product and has been detected in groundwater. mdpi.com While this compound is considered non-persistent in soils, it can be very persistent in water. scrol.net Data on the fate and ecotoxicological effects of transformation products like 4C2MP are less extensive compared to the parent compound. scrol.net However, 4C2MP is known to be highly water-soluble and can slightly bioaccumulate in aquatic organisms. scrol.net Under specific conditions, such as anaerobic landfill plumes, 4-CMP has also been identified as a potential metabolite. service.gov.uk

Here are some data tables based on the information found in the search results:

Table 1: this compound Half-lives in Soil at Different Depths

Soil Depth (cm)Approximate DT50 (days)Lag Phase (days)
<3012None
70-80>8423-34

Table 2: Dissipation and Degradation Half-lives in Water/Sediment Systems

SystemDissT50 Water Phase (days)DT50 Whole System (days)
Calwich Abbey72.5 (HS model)83.2 (HS model)
Swiss Lake171 (SFO)244 (SFO)
Manningtree51.4 (83 from modelling)59 (163 from modelling)
Ongar23 (86 from modelling)23 (35 from modelling)

Table 3: Photolysis Half-life of this compound

ConditionDT50 (days)Major Metabolite
Natural sunlight (42°N)3.39 - 4.65o-cresol
Artificial light (pH 7) beyondpesticides.org83Not specified
Pure water under sunlight nih.govNot specified4-chloro-2-methylphenol

Identification of Key Degradation Intermediates (e.g., 4-chloro-2-methylphenol)

Microbial degradation is a primary route of dissipation for this compound in the environment epa.govresearchgate.net. A key intermediate product identified in the degradation pathway of mecoprop (which includes this compound) is 4-chloro-2-methylphenol (4-CMP), also known as chlorocresol or PCOC service.gov.ukoup.comresearchgate.netcapes.gov.br. This intermediate has been detected in laboratory cultures, soils, and groundwater service.gov.uk.

Studies have shown that 4-chloro-2-methylphenol is formed during the degradation of mecoprop by bacterial cultures oup.com. Further degradation of 4-CMP can occur through processes like hydroxylation followed by cleavage of the aromatic ring service.gov.uk.

The formation and subsequent degradation of 4-chloro-2-methylphenol have been observed in various environmental settings, including polluted landfill leachate and wastewater researchgate.net.

Formation of Oxidized Metabolites and Other Byproducts

Beyond 4-chloro-2-methylphenol, other metabolites and byproducts can form during the environmental transformation of this compound.

One identified metabolite is 4-chloro-2-methylphenol sulphate, which was detected and quantified during mecoprop degradation in experiments involving moving bed biofilm reactors researchgate.net. The formation rate of this metabolite was observed to be higher after the addition of methanol (B129727) as a co-substrate researchgate.net.

Photodegradation can also contribute to the transformation of this compound in aqueous solutions service.gov.ukepa.gov. Aqueous photolysis of this compound has been reported to form o-cresol as a major metabolite oekotoxzentrum.ch. In one study, o-cresol was identified as the major metabolite with a maximum occurrence of 30.4% during aqueous photolysis under natural sunlight oekotoxzentrum.ch.

Research on the metabolism of mecoprop (including this compound) in plants and rats has also identified hydroxymethyl-mecoprop-P and carboxythis compound as metabolites herts.ac.uk. While these were observed in biological systems, their significance as environmental byproducts would depend on their release and persistence in the environment.

The degradation of pesticides and their transformation products can sometimes result in compounds with different or even greater toxicity than the parent compound beyondpesticides.org. Studies highlight the importance of assessing the implications of these transformation products for ecological and human health risk assessments beyondpesticides.org.

Data on the half-lives of this compound in soil indicate variability depending on soil type and conditions, generally ranging from 3 to 21 days wfduk.orgbeyondpesticides.org. The rate of bacterial degradation has been shown to decrease with soil depth researchgate.net.

Interactive Table 1: Key Degradation Intermediates and Metabolites of this compound

Compound NameType of ProductFormation Medium/ProcessNotes
4-chloro-2-methylphenolDegradation IntermediateMicrobial degradation in soil, water, etc.Primary initial transformation product service.gov.uk
4-chloro-2-methylphenol sulphateMetaboliteMicrobial degradationIdentified in wastewater treatment researchgate.net
o-cresolMetaboliteAqueous photolysisMajor metabolite in sunlight oekotoxzentrum.ch
Hydroxymethyl-mecoprop-PMetaboliteMetabolism (Plants, Rats)Observed in biological systems herts.ac.uk
Carboxythis compoundMetaboliteMetabolism (Plants, Rats)Observed in biological systems herts.ac.uk

Interactive Table 2: Environmental Half-Lives of this compound

Environmental CompartmentHalf-Life (DT50) RangeConditions/NotesSource
Soil3 to 21 daysDepends on soil type and conditions wfduk.orgbeyondpesticides.org
Aqueous (Photolysis)3.39 to 4.65 daysNatural sunlight at 42°N oekotoxzentrum.ch
Aqueous (Photolysis)4.1 to 10.2 hourspH 5-9 wfduk.org
Soil~12 daysTopsoil (<30 cm depth) researchgate.net
Soil>84 daysDeeper soil (70-80 cm depth) researchgate.net

Ecotoxicological Impact of Mecoprop P on Non Target Organisms and Ecosystems

Aquatic Ecotoxicity Assessments

Mecoprop-P can enter aquatic environments through runoff, leaching, and potentially from manufacturing, transport, or storage coastalwiki.orgwfduk.org. Its behavior in water is characterized by low solubility, low adsorption to organic matter and soils, and a half-life typically less than a month, though it can persist longer under anaerobic conditions coastalwiki.orgwfduk.orgservice.gov.uk. This compound is not expected to bioaccumulate significantly in aquatic organisms coastalwiki.orgwfduk.org.

Acute and Chronic Effects on Aquatic Invertebrates (e.g., Daphnia magna, marine copepods)

Available data suggest that this compound generally exhibits low acute toxicity to freshwater aquatic invertebrates. For instance, studies on Daphnia magna have reported EC50 values indicating low effects at relatively high concentrations scrol.net. One study cited an EC50 value of 91 mg/L for Daphnia magna exposed to this compound for 48 hours, while another reported no immobilization up to a concentration of 100 mg/L scrol.net.

Chronic toxicity data for aquatic invertebrates are less extensive, but some assessments suggest low chronic ecotoxicity to Daphnia magna with a 21-day NOEC of 200 mg/L for this compound dimethylammonium herts.ac.uk.

For marine copepods, limited data are available. A 96-hour LC50 value of 87,000 µg/L (equivalent to 87 mg/L) has been calculated for the brackish water copepod Nitocra spinipes exposed to mecoprop (B166265) (the racemic mixture), although the reliability of this data has been questioned due to a lack of analytical confirmation of exposure concentrations wfduk.orgscrol.net.

Data Table: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magnaEC5048 hours91 scrol.net
Daphnia magnaImmobilization->100 scrol.net
Nitocra spinipesLC5096 hours87 wfduk.orgscrol.net

Note: The data for Nitocra spinipes refers to the racemic mixture, mecoprop, and its reliability has been questioned.

Data Table: Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magnaNOEC21 days200 herts.ac.uk

Note: This data refers to this compound dimethylammonium.

Toxicity to Aquatic Vertebrates (e.g., fish species)

Mecoprop is generally considered virtually non-toxic to fish orst.edu. Available acute toxicity data for fish species indicate low toxicity potential epa.gov. For example, the 96-hour LC50 is 124 ppm (mg/L) for rainbow trout and greater than 100 ppm (mg/L) for bluegill sunfish when exposed to mecoprop orst.edu. Most fish species have been reported to survive short exposure to concentrations of 10 mg/L, with some surviving up to 500 mg/L coastalwiki.org.

While specific chronic toxicity data for this compound on fish may be limited, assessments based on data from other chlorophenoxy compounds like 2,4-D suggest a low potential for chronic toxicity to fish epa.gov.

Data Table: Acute Toxicity of this compound to Aquatic Vertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Rainbow troutLC5096 hours124 orst.edu
Bluegill sunfishLC5096 hours>100 orst.edu
Most fish speciesSurvivalShort>10 coastalwiki.org
Some fish speciesSurvivalShortUp to 500 coastalwiki.org

Note: Data for fish species often refers to the racemic mixture, mecoprop.

Impact on Aquatic Flora: Macrophytes and Primary Producers

Aquatic plants, particularly macrophytes and algae (primary producers), are generally more sensitive to mecoprop and its formulations than invertebrates and fish wfduk.orgwur.nl. As a synthetic auxin, this compound is designed to affect plant growth, making aquatic flora susceptible to its herbicidal activity wfduk.orgoekotoxzentrum.ch.

Differential Sensitivity in Dicotyledonous Aquatic Plants

Research highlights differential sensitivity to this compound among different aquatic plant species, with dicotyledonous aquatic plants often being particularly sensitive oekotoxzentrum.chresearchgate.net. Studies have shown that while the fate and concentration of this compound in aquatic environments are documented, there has been a data gap regarding its toxicity to dicotyledonous macrophytes researchgate.netugent.be.

A microcosm study specifically investigated the sensitivity of nine dicotyledonous and one Ceratophyllales macrophyte species to this compound researchgate.net. This study found that eight of the tested species were sensitive to this compound within the tested concentration range researchgate.net. EC50 values for growth rates in this study ranged from 46.9 µg/L for Ranunculus aquatilis to 656.4 µg/L for Ludwigia repens researchgate.net. This indicates a considerable variation in sensitivity even within dicotyledonous species.

Another study noted that aquatic macrophytes appeared to be more sensitive to auxin-simulating herbicides like this compound than algae wur.nl. The most sensitive endpoints for herbicides with this mode of action were responses related to community metabolism and the structure of phytoplankton, periphyton, and macrophytes wur.nl.

Data Table: Sensitivity of Aquatic Macrophytes to this compound

SpeciesClassificationEndpointValue (µg/L)Reference
Ranunculus aquatilisDicotyledonousEC50 (growth)46.9 researchgate.net
Ludwigia repensDicotyledonousEC50 (growth)656.4 researchgate.net
Lemna minorMonocotyledonous?EC506000 scrol.net
Lemna gibbaMonocotyledonous?EC50 (frond production)1900 wfduk.org
Myriophyllum spicatumDicotyledonousNOEC8 oekotoxzentrum.ch
Hydrophila polyspermaDicotyledonousNOEC8 oekotoxzentrum.ch

Note: Classification for Lemna species is based on common botanical understanding, not explicitly stated in the source. The NOEC values are from long-term studies.

Microcosm and Controlled Environment Studies

Microcosm and controlled environment studies have been instrumental in assessing the impact of this compound on aquatic flora and ecosystems wur.nlresearchgate.netnih.gov. These studies allow for the investigation of effects under controlled conditions and can provide insights into community-level responses.

A microcosm study specifically designed to address the data gap for dicotyledonous macrophytes exposed nine dicotyledonous and one Ceratophyllales macrophyte species to a range of this compound concentrations (8 to 512 µg/L) for 21/22 days researchgate.net. The study measured growth rates as endpoints and successfully generated effect concentrations (ECx) researchgate.net. The results confirmed the sensitivity of several dicotyledonous species and highlighted the importance of including these species in environmental risk assessments researchgate.net.

Other microcosm studies have investigated the degradation of mecoprop in sediment and water samples, demonstrating that microbial decomposition plays a key role, with higher levels of mineralization observed in the presence of oxygen nih.gov.

Controlled environment studies, such as those conducted in greenhouses, have also been used to investigate the effects of herbicides, including this compound, on aquatic plants oup.com. These studies can help to understand dose-response relationships and competitive interactions between plant species under controlled conditions oup.com.

Microcosm and mesocosm studies with herbicides having an auxin-simulating mode of action have shown that aquatic macrophytes can experience a pronounced long-term decline at chronic concentrations only slightly above the NOECecosystem, potentially leading to considerable indirect effects on macrophyte-associated fauna wur.nl.

Terrestrial Ecotoxicity Studies

This compound can also impact non-target terrestrial organisms and ecosystems. Its presence in soil can result from agricultural or horticultural applications, as well as from the disposal of waste containing the herbicide service.gov.uk. This compound is generally considered non-persistent in soil, readily biodegrading with reported half-lives ranging from 3 to 21 days, although it may persist longer in certain (acidic) terrestrial environments wfduk.orgepa.gov. It can also leach from soil and be lost in runoff wfduk.org.

Studies on terrestrial ecotoxicity indicate that this compound is toxic to non-target terrestrial plants lovelandproducts.caregulations.gov. As a herbicide, its primary mode of action is to disrupt plant growth, and non-target dicotyledonous plants are particularly susceptible wikipedia.orgoup.com.

Research on the effects of low doses of this compound on the competitive interactions between non-target plants has shown that even at sub-lethal concentrations, the herbicide can alter competitive dynamics oup.commst.dkoup.com. For example, a study using Capsella bursa-pastoris and Geranium dissectum found that this compound had a significant effect on their interspecific competitive ability, and unexpectedly, the competitive ability of both species increased significantly with the dose of the herbicide oup.com. This suggests that single-species tests may not fully capture the ecological impacts of the herbicide in a community setting mst.dkoup.com.

Toxicity data for terrestrial vertebrates, such as birds and mammals, generally indicate low acute toxicity for this compound semanticscholar.org. For instance, acute oral LD50 values for rats are reported to be in the range of 431 to 1050 mg/kg body weight semanticscholar.org. Dietary LC50 values for birds like bobwhite quail and mallard ducks are reported to be >5000 ppm and >5620 ppm, respectively orst.edu.

Effects on Soil Organisms (e.g., Earthworms)

Soil organisms, such as earthworms, are vital components of terrestrial ecosystems, contributing to soil structure, nutrient cycling, and decomposition georgiasouthern.edu. Earthworms can be inadvertently exposed to herbicides that seep into soils after application georgiasouthern.edu. Studies on the effects of herbicides containing this compound on earthworms, such as Eisenia andrei, have shown varying results depending on the exposure levels. Direct contact with a heavy dose of such herbicides applied to the soil surface has been observed to be lethal to earthworms georgiasouthern.edu. However, a study involving a light overspray on soil with burrowing worms did not show an increase in mortality or a reduction in reproduction georgiasouthern.edu.

The acute and chronic ecotoxicity of this compound to earthworms is generally considered moderate herts.ac.uk. While a low risk to earthworms and other soil macroorganisms has been concluded for representative uses of this compound, a data gap has been identified regarding the effects of this compound on soil microorganisms nih.gov.

Impact on Beneficial Insects (e.g., Bees)

Beneficial insects, including bees, play crucial roles in pollination and biological control georgiasouthern.edu. Assessing the risk of pesticides to bees is an important part of the registration process epa.gov. While acute toxicity studies are commonly performed, there is a need for further data and standardized guidelines for assessing the effects from chronic exposure to adult and larval bees epa.govnih.gov.

This compound is considered to have low toxicity to bees in single-dose toxicity studies amazonaws.com. However, a data gap has been identified for a risk assessment in line with the EFSA Guidance on risk assessment for honey bees for this compound and its pertinent metabolites nih.govnih.gov. Further information is also requested on the potential residues of this compound and its degradation products in pollen and bee products for human consumption resulting from residues taken up by honeybees from crops at blossom nih.gov.

Ecological Interactions and Community Dynamics

Herbicide use, including that of this compound, can influence ecological interactions and the dynamics of plant communities.

Assessment of Herbicide Drift Effects on Non-Target Vegetation

Herbicide drift, the movement of herbicide to areas outside the intended application zone, is a significant concern for non-target vegetation ojcompagnie.comwur.nlprairierivers.org. This compound, like other herbicides, can be transported through spray drift and volatilization, potentially affecting non-target plants in adjacent areas such as road verges and natural habitats wur.nlprairierivers.orgoup.com.

Studies have investigated the effects of low doses of this compound on non-target plants, noting that sensitivity can depend on the plant species and the stage of exposure oup.commst.dkmst.dk. Herbicide drift can cause visible symptoms of injury in non-target plants, including leaf stunting, curling, cupping, and deformation, which can persist throughout the growing season prairierivers.org. The impact of drift can vary depending on factors such as wind speed, spray droplet size, and the specific characteristics of the herbicide wur.nl. Buffer zones are often recommended to mitigate the impact of spray drift on sensitive areas ojcompagnie.comlovelandproducts.ca.

Influence on Competitive Interactions in Plant Communities

This compound, as a selective herbicide targeting broadleaf weeds, can alter the competitive interactions within plant communities. By suppressing susceptible species, this compound can influence the dynamics between different plant species, potentially favoring more tolerant or resistant plants ojcompagnie.comoup.com.

Research using model systems has shown that this compound can have a significant effect on the interspecific competitive ability of plants oup.com. For example, studies investigating the effects of low doses of this compound on the competition between Capsella bursa-pastoris and Geranium dissectum found that the herbicide affected the competitive dynamics between these species oup.comnih.gov. The results suggested that these species might be more likely to coexist at low concentrations of the herbicide compared to higher concentrations oup.com. These findings highlight that herbicide application can lead to shifts in the competitive balance within plant communities, potentially impacting their composition and structure.

Bioaccumulation Potential in Food Webs

Bioaccumulation refers to the increasing concentration of a substance in organisms over time, which can then be transferred and potentially magnified through food webs jst.go.jp. The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (log KOW), which indicates how a substance distributes between fatty tissues and water amazonaws.comnpdc.govt.nz.

This compound has a low octanol/water partition coefficient (log Kow of 0.02 at pH=7), suggesting that it does not bind strongly to fats and oils amazonaws.combund.de. Bioaccumulation studies and the low log Kow value indicate that this compound has a negligible potential to bioaccumulate in animal tissues and a low hazard for bioaccumulation amazonaws.combund.de. Therefore, bioaccumulation of this compound in the food chain is not expected to be a significant exposure source for terrestrial animals epa.gov. The bioconcentration factor (BCF) for this compound is reported to be low (e.g., 3), further supporting its limited potential for bioaccumulation amazonaws.comoekotoxzentrum.ch.

Table 1: Summary of Ecotoxicological Effects of this compound

Target Organism/InteractionObserved EffectsEcotoxicity Rating/PotentialData Gaps/Further Research Needs
Soil Organisms (e.g., Earthworms)Lethal at heavy direct contact; no increased mortality/reduced reproduction at light overspray.Moderate acute and chronic ecotoxicity to earthworms; Low risk to soil macroorganisms.Data on effects on soil microorganisms.
Beneficial Insects (e.g., Bees)Low acute toxicity.Low toxicity (acute).Risk assessment for honey bees (EFSA Guidance); Residues in pollen/bee products.
Non-Target Vegetation (Drift)Injury symptoms (stunting, curling, cupping, deformation); Varies by species/exposure stage.Toxic to higher aquatic plants; Toxic to non-target terrestrial plants. ojcompagnie.comlovelandproducts.cabund.deUnderstanding interactions with biotic/abiotic factors in natural habitats.
Plant Community InteractionsAlters competitive balance; Can favor more tolerant species.Influences interspecific competitive ability.How effects in single-species tests relate to natural communities.
Bioaccumulation in Food WebsLimited uptake and accumulation.Negligible potential; Low hazard.None specifically identified for this compound bioaccumulation potential.

Mechanisms of Herbicidal Action of Mecoprop P

Synthetic Auxin Mimicry in Dicotyledonous Plants

Mecoprop-P acts by mimicking the activity of indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants. wikipedia.orgwordpress.com Auxins are crucial plant hormones that regulate numerous physiological processes, including cell elongation, division, differentiation, and tropisms. Synthetic auxins like this compound are recognized by the plant's hormone perception machinery, leading to an overstimulation of auxin-responsive pathways, particularly in susceptible dicotyledonous plants. oekotoxzentrum.chregulations.govnih.gov

Unlike monocotyledonous plants (such as grasses), which often possess mechanisms to tolerate or metabolize synthetic auxins, dicotyledonous plants are highly sensitive to the unregulated growth signals induced by this compound. oekotoxzentrum.ch This differential sensitivity makes this compound a valuable tool for selective weed control in grass crops and turf. herts.ac.ukwikipedia.orgregulations.gov The excessive and uncontrolled growth triggered by the herbicide leads to various abnormalities in dicots, including epinasty (abnormal bending or twisting of stems and leaves), leaf chlorosis, and inhibition of root and shoot growth, ultimately resulting in plant death. oekotoxzentrum.ch

Molecular Interactions with Plant Hormone Receptors (e.g., TIR1-IAA7 pathway)

The herbicidal activity of this compound is initiated at the molecular level through its interaction with plant auxin receptors. The primary auxin receptors in plants are the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, which are components of the SCF (SKP1-Cullin-F-box) ubiquitin ligase complex. core.ac.uknih.govnih.govnih.gov

This compound, as a synthetic auxin, binds to the auxin-binding pocket of the TIR1/AFB receptor proteins. nih.govnih.gov This binding event facilitates the interaction between the receptor and Auxin/Indole-3-acetic acid (Aux/IAA) transcriptional repressor proteins. core.ac.uknih.govnih.govnih.govresearchgate.net In the presence of auxin (or a synthetic auxin mimic like this compound), the Aux/IAA proteins are recruited to the SCF(TIR1/AFB) complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome. core.ac.uknih.govnih.govresearchgate.netcambridge.org

Under normal conditions, Aux/IAA proteins repress the activity of Auxin Response Factor (ARF) transcription factors, which regulate the expression of auxin-responsive genes. core.ac.uknih.govresearchgate.netcambridge.org The degradation of Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the expression of genes involved in various growth and developmental processes. researchgate.netcambridge.org In dicots treated with this compound, the sustained and excessive degradation of Aux/IAA proteins leads to the uncontrolled activation of these genes, resulting in the observed herbicidal symptoms.

Research indicates that different synthetic auxins can exhibit differential binding affinities to various members of the TIR1/AFB receptor family. nih.govcambridge.org Studies have shown that mecoprop (B166265) can bind more strongly to TIR1 compared to other phenoxy acid herbicides like 2,4-D and MCPA. nih.govcambridge.org This preferential binding contributes to its specific effects on susceptible species. Investigations using molecular docking and in vitro binding assays have demonstrated the preferential binding of the R enantiomer (this compound) to the TIR1-IAA7 complex compared to the S enantiomer. researchgate.netresearchgate.net

Stereochemical Specificity and Enantiomeric Activity in Plant Uptake and Translocation

Mecoprop exists as a racemic mixture containing two stereoisomers: the R-(+)-enantiomer (this compound) and the S-(-)-enantiomer. oekotoxzentrum.chnih.govebi.ac.ukwikipedia.org However, the herbicidal activity is predominantly, if not exclusively, associated with the R-(+)-enantiomer, this compound. oekotoxzentrum.chherts.ac.uknih.govebi.ac.ukwikipedia.orgresearchgate.net This stereochemical specificity is a critical aspect of its biological activity.

The differential activity of the enantiomers is not solely due to their interaction with the molecular target site but also relates to their uptake and translocation within the plant. Studies using radiolabelled substances have provided evidence for enantioselective processes in plants. For example, in vivo tracking in Arabidopsis thaliana has shown more effective uptake and translocation of this compound (the R enantiomer) compared to the S-(-)-enantiomer. oekotoxzentrum.chresearchgate.netresearchgate.net

Analytical Methodologies and Environmental Monitoring of Mecoprop P

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods, often coupled with highly sensitive detectors, are the cornerstone of Mecoprop-P analysis in complex environmental samples such as water, soil, and air. These techniques enable the separation and quantification of the target analyte from potentially interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful technique widely applied for the determination of this compound in environmental water samples due to its high sensitivity and selectivity. Methods utilizing LC-MS/MS have been developed for the analysis of this compound in surface waters, achieving limits of quantification (LOQ) as low as 0.02 µg/L. oekotoxzentrum.chsemanticscholar.org This technique is also employed for the analysis of this compound in soil, with reported LOQs of 0.01 mg/kg. semanticscholar.orgepa.gov

Specific LC-MS/MS methods for this compound in water involve solid phase extraction (SPE) followed by analysis using systems like an Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer or a Thermo Scientific EQuan LC system with high-resolution, accurate mass (HRAM) LC-MS. epa.govalsenvironmental.co.uk These methods often utilize C18 columns and mobile phases typically consisting of water and methanol (B129727) or acetonitrile, often with acidic modifiers like formic acid to improve peak shape and enhance ionization in negative electrospray ionization (ESI) mode. epa.govnih.govmdpi.com For instance, one method for analyzing phenoxyacetic acids, including this compound, in water used a Zorbax Eclipse XDB-C18 column with a gradient elution of water:methanol containing ammonium (B1175870) acetate. canada.ca

While LC-MS/MS offers high sensitivity, standard methods may not distinguish between Mecoprop (B166265) enantiomers, which has been identified as a data gap. oekotoxzentrum.chsemanticscholar.org Mecoprop and this compound can also share the same transition (213.1 → 140.9) in LC-MS/MS, requiring careful chromatographic separation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies

HPLC with UV detection has been historically used for the analysis of Mecoprop, including for determining its concentration in technical products and plant protection products. semanticscholar.org HPLC methods have also been developed for the determination of Mecoprop and Dichlorprop in aqueous soil solutions, allowing direct injection after centrifugation and filtration. researchgate.net These methods have demonstrated good sensitivity and precision for such matrices. researchgate.net

GC-MS is another technique utilized for the analysis of Mecoprop, particularly in matrices like sediment and air. taylorandfrancis.comresearchgate.net For GC analysis, derivatization is often required to make the polar Mecoprop molecule more volatile. taylorandfrancis.commdpi.comchimia.ch Capillary column GC-MS has been used for the determination of phenoxy acid herbicides, including Mecoprop, in bottom sediment after extraction and derivatization. taylorandfrancis.com GC-ECD is also commonly used for pesticide analysis in environmental samples, known for its high separation efficiency and sensitivity for thermally stable compounds. mdpi.com

Enantioselective Analytical Approaches for Stereoisomer Differentiation

Mecoprop is a chiral compound with two enantiomers, (R)-Mecoprop-P and (S)-Mecoprop. Enantioselective analysis is important because the different enantiomers can exhibit different behaviors in the environment, including varying rates of degradation and potential ecotoxicity. scispace.comresearchgate.netmdpi.com

Enantioselective separations of Mecoprop enantiomers are typically achieved using chiral stationary phases in both HPLC and GC. Enantioselective HPLC can utilize chiral columns based on cyclodextrin (B1172386) derivatives or other chiral selectors. oekotoxzentrum.chchimia.chscispace.com For instance, the enantiomers of mecoprop have been resolved on a normal phase Chiralpak AD-H column with HPLC coupled to PDA and CD detectors. oekotoxzentrum.ch Enantioselective GC, often coupled with mass spectrometric detection (GC-MS or GC-MS/MS), employs columns with chiral selectors like cyclodextrin derivatives. chimia.chnih.gov Derivatization is usually necessary for enantioselective GC analysis of polar herbicides like Mecoprop. nih.gov

Enantioselective stable isotope analysis (ESIA) combining enantioselective separation with isotope ratio mass spectrometry can provide insights into degradation pathways by analyzing the isotopic composition of individual enantiomers. nih.gov Changes in the enantiomeric ratio (ER) of Mecoprop in environmental samples can serve as an indicator of biodegradation. researchgate.net Studies have shown enantioselective degradation of Mecoprop in various environmental compartments, including sewage sludge and aquifers, with preferential degradation of the (S)-enantiomer under aerobic conditions and (R)-mecoprop under nitrate-reducing conditions. scispace.comresearchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

Environmental samples are often complex matrices containing numerous components that can interfere with the analysis of this compound. Effective sample preparation and extraction techniques are essential to isolate and concentrate the analyte, remove interferences, and make the sample compatible with the chosen analytical technique.

Development and Application of Molecularly Imprinted Polymers (MIP)

Molecularly Imprinted Polymers (MIPs) are a class of highly selective sorbent materials that can be designed to specifically bind target molecules like Mecoprop. MIPs are created by co-polymerizing functional monomers and cross-linkers in the presence of a template molecule (Mecoprop in this case). researchgate.netnih.govresearchgate.net After polymerization, the template molecule is removed, leaving behind cavities with specific size, shape, and functional group arrangement that are complementary to the target analyte. researchgate.net

MIPs have been explored for the selective extraction of Mecoprop from environmental aqueous samples. researchgate.netnih.gov Studies have shown that MIPs prepared for Mecoprop exhibit specific binding affinity for the herbicide. researchgate.netnih.govplos.org For example, a Mecoprop-imprinted polymer prepared by bulk polymerization showed two types of binding sites with different affinities. researchgate.netnih.gov Application of this MIP for extracting Mecoprop from spiked bottled water and groundwater samples demonstrated effective extraction with recoveries of around 70.5% and 65.1%, respectively. researchgate.netnih.gov This highlights the potential of MIPs as cost-effective and effective sorbents for the selective pre-concentration of this compound from complex environmental matrices prior to chromatographic analysis. researchgate.netnih.gov

Environmental Monitoring Programs and Detection in Water Resources

This compound is frequently detected in environmental monitoring programs across Europe and the UK researchgate.netnih.gov. Its water solubility and relatively low sorption to soil make it susceptible to leaching and transport into both surface water and groundwater geoscienceworld.org.

Surveillance of Surface Water and Groundwater Contamination

Surveillance programs have consistently identified Mecoprop as a common contaminant in both groundwater and surface water. In the UK, Mecoprop was the most frequently detected herbicide in Environment Agency groundwater monitoring boreholes at concentrations exceeding 0.1 µg/L in 2002 geoscienceworld.org. A review of data from 1998–2003 from the Environment Agency's groundwater quality monitoring network showed Mecoprop detection in 10.7% of 980 boreholes analyzed, with 1.6% exceeding the 0.1 µg/L limit and a maximum concentration of 62 µg/L reported geoscienceworld.org.

Concentrations in surface water can vary, with typical levels in surface drainage from agricultural fields generally below 100 µg/L, although concentrations less than 1 µg/L are expected in groundwater from such sources service.gov.uk. However, higher concentrations have been documented. For instance, fate and monitoring data for this compound in the aquatic environment indicate concentrations up to 103 µg/L in freshwaters researchgate.netnih.gov. In Ireland and the UK, this compound has been among the most frequently detected herbicides in groundwater exceeding EU drinking water quality standards, with concentrations reaching up to 7.96 µg/L researchgate.net. In Canada, surface water concentrations have generally been in the ng/L and low µg/L range, but a maximum concentration of up to 103 µg/L has also been found in some cases researchgate.net.

Here is a summary of reported Mecoprop concentrations in various water resources:

Water ResourceLocationConcentration Range (µg/L)NotesSource
GroundwaterUK (1998-2003)Detected in 10.7% of boreholes; >0.1 in 1.6%; Max 62Environment Agency monitoring network geoscienceworld.org
GroundwaterIreland and UKUp to 7.96Exceeding EU drinking water standards researchgate.net
GroundwaterWestern Europe (Deep)Up to 600 mg/LSurvey service.gov.uk
GroundwaterDown-gradient of landfillsUp to 3000 (Helpston, UK)Contaminant plumes service.gov.ukgeoscienceworld.org
GroundwaterDown-gradient of landfillsUp to 600 (Vejen, Denmark)Contaminant plumes service.gov.ukgeoscienceworld.org
GroundwaterDown-gradient of landfillsUp to 300 (Sjoelund, Denmark)Contaminant plumes service.gov.ukgeoscienceworld.org
GroundwaterDown-gradient of landfillsUp to 975 (Kolliken, Switzerland)Contaminant plumes service.gov.ukgeoscienceworld.org
Surface Drainage (Ag)Fields subject to normal applicationTypically < 100Runoff service.gov.uk
Groundwater (Ag)Fields subject to normal applicationExpected < 1Leaching service.gov.uk
FreshwatersAquatic environmentUp to 103Fate and monitoring data researchgate.netnih.gov
Surface WaterCanadang/L to low µg/L; Max 103Monitoring data researchgate.net
Groundwater/Surface WaterNorth West England0.005 to 7.96Occasional exceedance of DWS researchgate.net

Mecoprop is considered a potential substance of concern in groundwater by the Environment Agency wfduk.org. The EU Drinking Water Directive sets a limit of 0.1 µg/L for individual pesticide compounds in drinking water service.gov.ukgeoscienceworld.org.

Analysis of Landfill Leachate and Waste Stream Contributions

Landfills and waste disposal sites are significant sources of Mecoprop contamination in the environment service.gov.ukgeoscienceworld.org. Mecoprop is frequently present in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills service.gov.ukgeoscienceworld.org. It was detected in 98% of UK leachates sampled in one study service.gov.uk.

Concentrations of Mecoprop in landfill leachate can be substantially higher than those found in water impacted by normal pesticide applications service.gov.ukgeoscienceworld.org. In UK leachates, concentrations up to 140 µg/L (mean 21.8 µg/L, median 11 µg/L) were detected in samples from 58 British and Irish landfill sites geoscienceworld.org. Elevated concentrations have been observed in groundwater contaminant plumes down-gradient of landfills, with reported values up to 432,000 µg/L within landfill leachate and up to 3000 µg/L in down-gradient groundwater at Helpston, UK service.gov.ukgeoscienceworld.org. Other European landfills have shown concentrations up to 600 µg/L in Denmark and up to 975 µg/L in Switzerland in down-gradient groundwater service.gov.ukgeoscienceworld.org.

High concentrations of this compound in leachate suggest a significant source term within the waste stream, potentially from the disposal of waste herbicide or herbicide-contaminated materials service.gov.uknih.govresearchgate.net. Studies exploring the possible source terms of this compound contamination on landfill sites highlight the impact of public purchase, use, and disposal nih.govresearchgate.net.

Here is a summary of reported Mecoprop concentrations in landfill leachate and associated groundwater plumes:

SourceLocationConcentration Range (µg/L)NotesSource
Landfill LeachateUK and Ireland (58 sites)Up to 140 (Mean 21.8, Median 11)Detected in 98% of samples geoscienceworld.org
Landfill LeachateEuropean landfillsUp to 120Range of landfills geoscienceworld.org
Landfill LeachateHelpston, UKUp to 432,000Within the landfill service.gov.ukgeoscienceworld.org
Groundwater (Landfill Plume)Helpston, UKUp to 3000Immediately down-gradient service.gov.ukgeoscienceworld.org
Groundwater (Landfill Plume)Vejen, DenmarkUp to 600Down-gradient service.gov.ukgeoscienceworld.org
Groundwater (Landfill Plume)Sjoelund, DenmarkUp to 300Down-gradient service.gov.ukgeoscienceworld.org
Groundwater (Landfill Plume)Kolliken, SwitzerlandUp to 975Down-gradient service.gov.ukgeoscienceworld.org
Landfill Leachate (Cells)Weaver/Gowy Catchment, UK0.06 to 290Study of two landfill sites nih.govresearchgate.net
Landfill Leachate (Cells)North West England (6 sites)0.06 to 3560Three years of monitoring researchgate.net

The recalcitrance of Mecoprop under anaerobic conditions prevalent in many landfill plumes contributes to its persistence in these environments geoscienceworld.org.

Development of Novel Biomarkers for Environmental Exposure Assessment

Biomarkers can provide valuable insights into the internal dose and effects of chemical exposure in organisms who.int. While the concept of using biomarkers for environmental exposure assessment is recognized, the development and application of novel biomarkers specifically for this compound are areas of ongoing research and require further investigation oup.comcabidigitallibrary.org.

Studies have utilized the detection of the parent compound, such as Mecoprop, in biological matrices like urine to assess exposure in occupational settings oup.com. For instance, Mecoprop has been measured in the urine of professional turf applicators to assess their exposure oup.com.

Research into the biodegradation of this compound has explored the relationship between its degradation and the presence of specific genes in bacteria, such as class III tfdA genes, which are involved in the degradation of phenoxyalkanoic acid herbicides researchgate.net. While this research focuses on microbial degradation in soil, it hints at the potential for exploring genetic or enzymatic markers related to biodegradation pathways as potential biomarkers of exposure or effect in exposed organisms or microbial communities.

However, the scientific literature specifically on novel biomarkers for environmental exposure assessment of this compound in non-target organisms appears limited based on the provided search results. The utility and accuracy of biomarkers of exposure in relation to environmental measurements are still being explored for many chemicals oup.com. The choice between environmental monitoring and biological monitoring depends on factors such as the variability of the marker and the specific research question oup.com.

Further research is needed to develop and validate novel biomarkers that can provide more comprehensive information on the environmental exposure and potential effects of this compound on various organisms and ecosystems.

Human Health Implications and Toxicological Research on Mecoprop P

Mammalian Toxicological Assessments

Mammalian toxicological assessments of mecoprop-P have identified several potential target organ systems and associated effects.

Renal System Effects and Kidney Damage

Studies in rats have indicated that the kidneys are a primary target organ for this compound toxicity nih.gov. Kidney damage was observed in a sub-chronic study in rats fed mecoprop (B166265) acid for 90 days beyondpesticides.org. Effects were noted at doses of 9 and 27 mg/kg, with a No Observable Effect Level (NOEL) of 3 mg/kg beyondpesticides.org. Increased absolute and relative kidney weights have been reported in subchronic and chronic studies in mice, rats, and dogs treated with mecoprop or this compound epa.gov. In a 90-day feeding study in Wistar rats, increased kidney weights were observed at doses ranging from 400-500 ppm epa.gov. Chronic nephropathy was also observed in a mouse carcinogenicity study epa.gov. Elevated levels of urea (B33335) and creatinine, indicators of kidney function, were slightly increased in subchronic rat and mouse studies epa.gov. Long-term exposure studies in rats have also shown increased relative kidney weights at higher doses who.int. The incidence of brown pigment in the kidneys, potentially indicative of slight degeneration of the tubular epithelium, was increased in rats exposed to higher doses of mecoprop who.int.

Table 1: Summary of Renal Effects in Mammalian Studies

SpeciesStudy DurationCompound FormDose (mg/kg or ppm)Observed Renal Effect(s)Source
Rat90 days (sub-chronic feeding)Mecoprop acid9, 27 mg/kgKidney effects, increased kidney weight beyondpesticides.org
Rat, Mouse, DogSubchronic and ChronicMecoprop or this compoundNot specified (various doses)Elevated kidney weights epa.gov
Rat90 days (feeding)Mecoprop or this compound400-500 ppmIncreased kidney weights epa.gov
MouseCarcinogenicity studyThis compoundNot specifiedIncreased incidence of chronic nephropathy epa.gov
Rat, MouseSubchronicThis compoundNot specifiedSlightly elevated urea and creatinine epa.gov
Rat52 weeks (feeding)Mecoprop100, 400 mg/kg in dietIncreased relative kidney weights who.int
RatLong-termMecoprop1000, 3000 mg/kg in dietIncreased brown pigment in kidneys who.int

Hematological and Immune System Disruptions

Decreases in hematological parameters have been noted in subchronic rat and dog studies involving mecoprop or this compound epa.gov. While direct studies specifically detailing immune system disruptions caused by this compound are limited in the provided search results, some information on the broader class of chlorophenoxy herbicides suggests potential effects on the immune system. Repeated or prolonged over-exposure to chlorophenoxy herbicides may cause effects on various systems, although specific details on immune system disruptions from this compound were not extensively found btps.ca.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies have been conducted with mecoprop and this compound epa.govregulations.goveuropa.eu. In a study in rats, doses of mecoprop acid on days 6-15 of gestation resulted in increased intra-uterine deaths, decreased crown-rump lengths, and an increased incidence of delayed or absent ossification of the sternum at the high dose (125 mg/kg/day), with no maternal effects observed beyondpesticides.org. In developmental toxicity studies in rats, this compound produced developmental effects characterized by an increased incidence in rudimentary cervical rib at 100 mg/kg/day, alongside maternal effects like decreases in body weights and food consumption regulations.gov. More severe effects, such as increased intra-uterine death and decreased crown-rump length, were observed with mecoprop compared to this compound in rat developmental studies, although the highest doses tested differed regulations.gov.

In rabbits, this compound at the highest tested dose (50 mg/kg/day) showed no developmental effects or maternal toxicity regulations.gov. Similarly, mecoprop at 75 mg/kg/day produced no developmental effects, but a decrease in maternal body weight gain was noted regulations.gov. A 1-generation reproduction range-finding study showed a decrease in mean implants, leading to a decrease in the number of pups born, and a decrease in pup weight at 94 mg/kg/day, where parental toxicity (decreased body weight) was also observed regulations.gov. Reproduction and fertility were not affected by this compound administration in some studies researchgate.net. However, based on increased late resorption in a rabbit study, this compound has been proposed for classification for developmental toxicity Category 2 researchgate.net.

Studies using zebrafish as a model have also investigated the developmental toxicity of this compound. Exposure to this compound caused morphological abnormalities during early development in zebrafish larvae, including heart edema, decreased eye size, and shortened body length e-jarb.orge-jarb.org. An increase in the number of apoptotic cells was observed in the anterior part of zebrafish larvae, and cardiovascular structures were also malformed e-jarb.orge-jarb.org.

Table 2: Summary of Reproductive and Developmental Effects

SpeciesStudy TypeCompound FormDoseObserved Effect(s)Source
RatDevelopmentalMecoprop acid125 mg/kg/day (gestation days 6-15)Increased intra-uterine deaths, decreased crown-rump length, delayed/absent sternum ossification beyondpesticides.org
RatDevelopmentalThis compound100 mg/kg/dayIncreased rudimentary cervical rib, decreased maternal body weight/food consumption regulations.gov
RatDevelopmentalMecoprop125 mg/kg/dayIncreased intra-uterine death, decreased crown-rump length (more severe than this compound) regulations.gov
RabbitDevelopmentalThis compound50 mg/kg/day (HDT)No developmental or maternal effects regulations.gov
RabbitDevelopmentalMecoprop75 mg/kg/day (HDT)No developmental effects, decreased maternal body weight gain regulations.gov
Rat1-generation reproduction range-findingThis compound94 mg/kg/dayDecreased mean implants, decreased pups born, decreased pup weight, parental toxicity regulations.gov
Zebrafish larvaeDevelopmentalThis compound25, 50 mg/LMorphological abnormalities (heart edema, decreased eye size, shortened body length), increased apoptosis, malformed cardiovascular structures e-jarb.orge-jarb.org

Gastrointestinal and Neurological Manifestations

Repeated or prolonged over-exposure to chlorophenoxy herbicides, including mecoprop, may cause gastrointestinal and neurological effects btps.ca. Symptoms of ingestion can include headache, dizziness, nausea, vomiting, abdominal pain, decreased blood pressure, muscle weakness, loss of appetite, excitement, tenseness, exhaustion, loss of voice, and muscle spasms btps.ca. In acute neurotoxicity screening studies, this compound produced changes in functional observation battery (FOB) parameters, such as closed eyelids and prone posture, at high doses (350 and 700 mg/kg/day) regulations.gov. However, no neurotoxic effects were observed in a subchronic neurotoxicity screening study with this compound at doses up to 240 mg/kg/day, and histopathological changes were not found in either neurotoxicity study regulations.gov. It is considered doubtful that the clinical signs seen in the acute study were due to neurotoxicity of the test chemical, given the high doses, distressed state of the animals, and absence of similar signs in the subchronic study or other feeding studies regulations.gov.

Carcinogenicity Assessment and Epidemiological Evidence

The carcinogenicity of this compound has been assessed, and it has been classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential" by the US EPA beyondpesticides.orgepa.gov. This classification is based on the occurrence of hepatocellular adenomas and carcinomas in female mice treated with this compound epa.gov. There was no treatment-related increase in tumors in male mice epa.gov. The increase in liver tumors in female mice was considered treatment-related epa.gov. However, there is limited data for evaluating the carcinogenicity of mecoprop in animals or humans beyondpesticides.org.

The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides, as a group, as Group 2B, possibly carcinogenic to humans, based on limited evidence in humans and insufficient evidence in experimental animals carexcanada.ca. Epidemiological studies on chlorophenoxy herbicides have suggested associations with non-Hodgkin lymphoma (NHL) and soft-tissue sarcoma, although these studies have limitations and inconsistent results carexcanada.ca. More recent studies have supported associations between chlorophenoxy herbicides or MCPP and NHL, soft-tissue sarcoma, or multiple myeloma carexcanada.ca. However, none of the evidence specifically implicates MCPP, MCPA, or 2,4-DP as human carcinogens researchgate.net. The slight increase in hepatocellular carcinoma in female mice was considered equivocal and of limited relevance for humans researchgate.net.

Genotoxicity and Mutagenicity Investigations (In vitro and In vivo)

Genotoxicity and mutagenicity investigations have been conducted for mecoprop and this compound using both in vitro and in vivo methods epa.govnih.govresearchgate.netselcobw.com. None of the various forms of mecoprop induced gene mutations in bacteria or cultured mammalian cells in vitro, and there was no compelling evidence of clastogenicity in in vitro studies epa.govnih.gov. This compound, its dimethylamine (B145610) salt, and its ethylhexyl ester were negative in mouse micronucleus and/or bone marrow chromosomal aberration assays in Chinese hamsters epa.gov.

However, chromosomal aberrations were observed in a mammalian study with the racemic mixture of mecoprop beyondpesticides.org. A dose-dependent increase in sister chromatid exchange (SCE) was seen in Chinese hamsters after a single oral dose of mecoprop beyondpesticides.org. There was equivocal evidence for in vivo clastogenicity and sister chromatid exchange (SCE) induction with the racemic mixture epa.gov. Despite some equivocal findings with the racemic mixture, this compound itself did not show mutagenic or genotoxic potential in a battery of in vitro and in vivo tests according to some sources selcobw.combfgsupply.com.

Table 3: Summary of Genotoxicity and Mutagenicity Findings

Test TypeSystemCompound FormResultSource
Gene mutation (in vitro)Bacteria, cultured mammalian cellsMecoprop (various forms)Negative epa.govnih.gov
Clastogenicity (in vitro)Not specified (mammalian cells implied)Mecoprop (various forms)No compelling evidence epa.govnih.gov
Chromosomal aberration (in vivo)Chinese hamsters (bone marrow)This compound, this compound-DMA, this compound 2-EHENegative epa.gov
Chromosomal aberration (in vivo)Mammalian studyMecoprop (racemic mixture)Observed beyondpesticides.org
Sister Chromatid Exchange (SCE) (in vivo)Chinese hamstersMecoprop (racemic mixture)Dose-dependent increase beyondpesticides.org
Clastogenicity (in vivo)Not specifiedMecoprop (racemic mixture)Equivocal evidence epa.gov
Sister Chromatid Exchange (SCE) (in vivo)Not specifiedMecoprop (racemic mixture)Equivocal evidence epa.gov
Mutagenicity/Genotoxicity (in vitro and in vivo battery)Experimental animalsThis compoundNegative selcobw.combfgsupply.com

Occupational and Residential Exposure Pathway Studies

Exposure to this compound can occur through occupational and residential pathways. Occupational exposure is primarily associated with individuals involved in the production, mixing, loading, and application of the herbicide, with dermal contact and inhalation being the main routes nih.govbeyondpesticides.org. Post-application exposure can also occur when re-entering treated areas epa.gov. Studies assessing occupational exposure have utilized data from sources like the Pesticide Handler Exposure Database (PHED) and the Outdoor Residential Exposure Task Force (ORETF) to estimate exposure levels for different scenarios, including applications to residential and commercial turf and non-turf areas epa.gov. Inhalation exposures have been identified as a route of concern in some occupational scenarios epa.gov.

Residential exposure can occur through various routes, including incidental oral exposure, particularly in young children, and dermal contact with treated surfaces or consumer products containing this compound nih.govepa.gov. Drinking water can also be a source of exposure nih.govepa.gov. Studies have assessed residential exposure for different age groups and application methods, such as hand application of granules epa.gov.

Research indicates that occupational exposures are generally considered to be higher than those from residential or wider environmental exposure scenarios admin.ch. Workplace exposures are particularly relevant for epidemiological studies due to the potential for chronic or long-term exposure admin.ch.

Pharmacokinetics and Metabolism in Mammalian Systems

Studies on the pharmacokinetics and metabolism of this compound in mammalian systems, primarily rats and mice, indicate limited metabolism, with a significant portion of the compound excreted unchanged. In rats, mecoprop is largely eliminated unchanged in the urine orst.edu. Limited metabolism has been observed in in vitro comparative metabolism studies using microsomes from humans, rats, mice, dogs, and rabbits, with only a small percentage (3-5%) undergoing metabolic transformation semanticscholar.org. Hydroxylation is considered a main metabolic step semanticscholar.org.

Animal studies have shown that the pharmacokinetics of this compound acid, its dimethylamine salt (MCPP-p DMAS), and its ethylhexyl ester (this compound 2-EHE) are generally similar epa.govepa.govregulations.gov. In vitro studies suggest that the dimethylamine salt dissociates into the free acid (this compound) at physiological pH epa.govepa.gov. The potassium salt is also expected to dissociate similarly in vivo epa.gov.

While studies on the racemic mixture mecoprop and the single isomer this compound have been conducted, toxicity bridging between the two isomers has been considered, with studies on the racemate deemed applicable to the this compound isomer due to similar toxicity observed in repeat dose studies epa.govnih.gov.

Data on the metabolism of certain potential metabolites, such as carboxy-mecoprop-P (CCPP) and 4-glucosyl-MPP, have been identified as data gaps in toxicological assessments nih.gov. However, the metabolite hydroxymethyl-mecoprop-P (HMCPP) has shown lower acute toxicity compared to the parent compound in a submitted study summary nih.gov.

Impact of Impurities and Co-formulants on Health Outcomes

The presence of impurities and co-formulants in this compound formulations can influence health outcomes. Some concerns have been raised regarding the potential for highly toxic impurities, such as chlorinated dibenzo-p-dioxins or dibenzofurans, to be present as accidental byproducts during the production of chemicals with a chlorinated cyclic structure like this compound beyondpesticides.org.

Data gaps have been identified concerning the toxicity of some impurities present in proposed renewal specifications for this compound, as the batches used in toxicological studies did not support all impurities nih.gov.

Furthermore, this compound is often used in formulations containing combinations of other herbicides, such as 2,4-D, dicamba (B1670444), MSMA, and MCPA ontosight.aibeyondpesticides.org. The potential health effects of exposure to these mixtures, including the impact of co-formulants, are also a subject of consideration in toxicological assessments whiterose.ac.ukanses.fr. Studies have indicated that higher risk might be expected from exposure to mixtures compared to single active substances whiterose.ac.uk.

Some co-formulants present in pesticide products may have known or possible endocrine disrupting activity whiterose.ac.uk. The integration of epidemiological data with toxicological findings is considered important for a comprehensive assessment of the health effects associated with exposure to pesticide formulations, including the influence of co-formulants admin.chanses.fr.

Data Table: this compound Metabolism in Mammals

Species (In Vitro)Extent of MetabolismMain Metabolic Step
Human, Rat, Mouse, Dog, Rabbit MicrosomesLimited (3-5%)Hydroxylation

Data Table: Pharmacokinetic Similarity

Compound FormSimilarity in Pharmacokinetic Parameters
This compound acidSimilar to this compound DMAS and this compound 2-EHE epa.govepa.govregulations.gov
This compound DMASSimilar to this compound acid and this compound 2-EHE epa.govepa.govregulations.gov. Dissociates to free acid in vivo epa.govepa.gov.
This compound 2-EHESimilar to this compound acid and this compound DMAS epa.govepa.govregulations.gov. Undergoes rapid and complete hydrolysis to acid form on assimilation regulations.gov.
This compound Potassium SaltExpected to dissociate similarly to this compound acid in vivo epa.gov.

Data Table: Metabolite Toxicity (Limited Data)

MetaboliteAcute Toxicity Compared to Parent (this compound)
Hydroxymethyl-mecoprop-P (HMCPP)Lower acute toxicity nih.gov

Environmental Risk Assessment and Regulatory Science of Mecoprop P

Methodologies for Ecological Risk Assessment

Ecological risk assessment for substances like Mecoprop-P involves evaluating the potential for harm to the environment resulting from their presence. This typically includes assessing both the exposure concentrations in various environmental compartments and the toxicity of the substance to a range of organisms.

Hazard Concentration Derivation and Species Sensitivity Distribution (SSD) Modeling

Hazard Concentration (HC) derivation and Species Sensitivity Distribution (SSD) modeling are key methodologies used to determine the concentration of a substance that is likely to be hazardous to a certain percentage of species in an ecosystem. This involves collecting ecotoxicological data across various taxonomic groups and fitting a statistical distribution to the data to estimate a concentration that protects a specified proportion of species (e.g., HC5, the concentration hazardous to 5% of species).

For this compound, ecotoxicity data for various aquatic organisms, including algae, macrophytes, invertebrates, and fish, are used in risk assessments oekotoxzentrum.chwfduk.org. Studies have been conducted to obtain effect concentrations (ECx), such as EC50 values, which are then used to construct SSD curves researchgate.net. For example, a study with dicotyledonous macrophytes reported EC50 values ranging from 46.9 µg/L for Ranunculus aquatilis to 656.4 µg/L for Ludwigia repens researchgate.net. Using available EC50 values for autotrophic organisms, an HC5 of 2.7 µg/L was derived from an SSD curve researchgate.net. However, an SSD curve excluding dicotyledonous macrophytes resulted in a significantly higher HC5 of 360.8 µg/L researchgate.net. This highlights the importance of including sensitive species, such as aquatic plants, in the dataset for accurate HC derivation for herbicides.

Available acute toxicity data for freshwater fish indicate low acute toxicity for this compound acid, with an LC50 of 124 ppm for rainbow trout (Oncorhynchus mykiss) beyondpesticides.org. Data for warm water species and other Mecoprop (B166265) products were noted as needed beyondpesticides.org. For Daphnia magna, a chronic NOEC of 1 mg/L (estimated) has been reported oekotoxzentrum.ch. Short-term toxicity data for marine organisms are limited, but available data suggest algae and macrophytes are the most sensitive taxa wfduk.org.

Integration of Environmental Fate and Ecotoxicological Data

The ecological risk assessment integrates environmental fate data (how the substance moves and transforms in the environment) and ecotoxicological data (its toxicity to organisms) to estimate Predicted Environmental Concentrations (PECs) and compare them to Predicted No-Effect Concentrations (PNECs) or derived Hazard Concentrations (HCs).

This compound is water-soluble and subject to relatively little retardation by sorption processes, making it relatively mobile in soil pore water and groundwater service.gov.ukgeoscienceworld.org. While it can biodegrade in topsoil, its degradation rate decreases significantly with depth, and it can be recalcitrant in groundwater service.gov.ukwfduk.orggeoscienceworld.org. This compound is classified as readily biodegradable under certain test conditions oekotoxzentrum.ch. However, studies in surface water samples have shown negligible mineralization rates oekotoxzentrum.ch. It can also be lost from soil via leaching and runoff wfduk.org. The potential for the R isomer of this compound to racemise to the less herbicidally active S isomer in environmental matrices has been identified as a data gap nih.govnih.gov.

Predicted Environmental Concentrations (PECs) in soil, groundwater (PECGW), and surface water (PECsw/sed) are calculated using models that consider application rates, environmental half-lives, sorption, and transport processes bund.de. These PECs are then compared to ecotoxicological endpoints (PNECs, HCs) to determine potential risks. For instance, a PNECfreshwater_lt of 5.5 µg/L has been derived based on long-term toxicity data for sensitive species, which is lower than some existing Environmental Quality Standards (EQS) wfduk.org.

Regulatory Frameworks and Compliance

The environmental presence and potential impact of this compound are subject to various national and international regulatory frameworks aimed at protecting water resources and ecosystems.

National and International Drinking Water Quality Standards and Observed Exceedances

Drinking water quality standards for individual pesticides, including this compound, are established to limit human exposure through potable water. The European Union has set a limit of 0.1 µg/L for individual pesticide compounds in drinking water service.gov.ukhardwareassociation.ie.

This compound has been frequently detected in wells and water abstractions across Europe, including the UK, often exceeding the EU drinking water quality standard of 0.1 µg/L researchgate.netresearchgate.netnih.gov. Observed average concentrations in the unsaturated zone/aquifer have ranged between 0.005 and 7.96 µg/L, indicating exceedances researchgate.netnih.gov. In the UK, a review of groundwater quality monitoring data from 1998-2003 found Mecoprop detected in 10.7% of sampled boreholes, with 1.6% showing concentrations exceeding 0.1 µg/L and a maximum reported concentration of 62 µg/L service.gov.ukgeoscienceworld.org. Recent data from Ireland in 2023 noted one exceedance for this compound among other pesticides in drinking water agriculture.gov.ie.

Surface water concentrations of this compound have also been reported, sometimes exceeding the EU limit researchgate.netresearchgate.net. While concentrations are often in the ng/L and low µg/L range, a maximum concentration of up to 103 µg/L has been found in some cases in Canada researchgate.net.

Groundwater Regulations and Classification of Substances

Groundwater resources are particularly vulnerable to contamination by mobile and persistent substances like this compound. Regulatory frameworks exist to protect groundwater quality. In the UK, Mecoprop is considered a List I substance under the Groundwater Regulations 1998 (as an organohalogen compound), meaning its direct or indirect introduction to groundwater is prohibited service.gov.ukgeoscienceworld.org. Under the Dangerous Substances Directive (76/464/EEC), discharges to surface waters must be minimized geoscienceworld.org.

The potential for groundwater contamination by this compound is a key consideration in regulatory assessments, especially in regions with vulnerable soil and climatic conditions europa.eu. Risk mitigation measures are often required as conditions of authorization for plant protection products containing this compound europa.eu. Predicted Environmental Concentrations in groundwater (PECGW) are assessed, and studies using models like FOCUS scenarios are conducted to determine the likelihood of concentrations exceeding regulatory limits bund.de. For certain uses and scenarios, groundwater contamination at concentrations ≥ 0.1 µg/L has been predicted nih.govbund.de.

Source Term Identification and Contamination Pathways

Identifying the sources and pathways of this compound contamination is essential for effective pollution management. This compound enters the environment through various routes related to its use as a herbicide.

Primary sources include agricultural and horticultural applications, which can result in diffuse low-level influx to soil and groundwater service.gov.uk. However, accidental spills, tank washing, and disposal of waste herbicide or contaminated materials (such as grass cuttings) to landfill can lead to localized high herbicide loadings service.gov.ukgeoscienceworld.org. Mecoprop is frequently present in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills researchgate.netservice.gov.ukgeoscienceworld.org. Concentrations in landfill leachate can be significantly higher than those found in areas of normal agricultural application service.gov.ukgeoscienceworld.org. For example, high concentrations (up to 432,000 µg/L) have been observed in landfill leachate, with elevated concentrations (up to 3000 µg/L) detected in groundwater down-gradient of landfills service.gov.ukgeoscienceworld.org.

Contamination pathways include leaching through soil to groundwater, runoff into surface waters, and potential transport via drain flow service.gov.ukwfduk.orgbund.delovelandproducts.ca. The water solubility and low sorption of this compound facilitate its transport through the subsurface service.gov.ukgeoscienceworld.org. The potential for contamination is influenced by factors such as soil type (more permeable soils like sandy soil pose a higher risk), depth to the water table, and rainfall events europa.eulovelandproducts.ca. Avoiding application to areas with steep slopes, compacted soil, or clay, and implementing vegetative strips can help reduce runoff into aquatic habitats lovelandproducts.ca.

The contribution of non-agricultural use, such as in home gardens, to observed environmental concentrations and drinking water exceedances has also been suggested hardwareassociation.ienih.gov. Therefore, a comprehensive understanding of source terms requires considering both agricultural and non-agricultural uses and disposal practices nih.gov.

Differentiation of Agricultural and Non-Agricultural Contributions

This compound enters the environment through both agricultural and non-agricultural applications. While extensive work has focused on contributions from agricultural use, there is a recognized need for more research into non-agricultural sources. researchgate.netnih.gov Mecoprop is used in agriculture as a post-emergence herbicide in cereals and grassland, with applications typically occurring in spring, early summer, and autumn. service.gov.uk Non-agricultural uses include household weed killers, "weed-and-feed" lawn fertilizers, turf management (like golf courses and residential lawns), and as a root protection agent in materials such as flat roof sealings. wikipedia.orgfederalregister.govsci-hub.se

Differentiating between these sources can be challenging, but techniques such as enantiomeric analysis can provide insights. sci-hub.senerc.ac.uk Mecoprop is a chiral compound with two enantiomers, (R)-mecoprop (this compound) and (S)-mecoprop. herts.ac.ukservice.gov.uk While this compound is the herbicidally active form used in most applications, racemic mixtures (containing both R and S enantiomers) are sometimes used, for instance, as a root protection agent in flat roofs. sci-hub.se Analyzing the ratio of the R to S enantiomers in environmental samples can help distinguish sources. For example, a racemic ratio might indicate a source related to certain non-agricultural uses, while a dominance of the R-enantiomer is expected from typical herbicidal applications of this compound. sci-hub.senerc.ac.uk

Studies have indicated that non-agricultural uses, particularly from urban areas, can contribute significantly to this compound in surface waters, sometimes entering through wastewater treatment plants (WWTPs). sci-hub.se In some urban catchments, a considerable portion of the Mecoprop load in surface waters may originate from urban stormwater drainage systems, including runoff from flat roofs. sci-hub.se

Analysis of Point Source vs. Diffuse Source Pollution

This compound pollution can arise from both point sources and diffuse sources. Diffuse sources are widespread and can include runoff from agricultural fields and urban areas where the herbicide is applied. sourcetotap.eu Point sources are more localized and can include industrial discharges, spills, and leachate from landfills. service.gov.uksourcetotap.euresearchgate.net

Mecoprop is frequently detected in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills. service.gov.ukresearchgate.net High concentrations of this compound have been reported in landfill leachate, suggesting a possible source term in the waste stream, potentially linked to public purchase, use, and disposal of products containing the herbicide. researchgate.netnih.gov

Diffuse pollution from agriculture and urban areas can lead to the presence of this compound in surface and groundwater through runoff and leaching. service.gov.uksourcetotap.eulovelandproducts.ca The mobility of this compound in soil contributes to its potential for leaching into groundwater. service.gov.uklovelandproducts.canih.gov Studies have detected Mecoprop in groundwater at concentrations exceeding drinking water standards in various regions. nih.govservice.gov.uknerc.ac.uk

Analyzing the spatial and temporal distribution of this compound concentrations, along with enantiomeric analysis, can help differentiate between point and diffuse sources. nerc.ac.uk For instance, consistently high concentrations at specific locations might indicate a point source, while more widespread, lower-level detections are often indicative of diffuse pollution. nerc.ac.uk

Mitigation and Remediation Strategies

Mitigation and remediation strategies for this compound aim to reduce its release into the environment and clean up contaminated areas. These strategies encompass a range of approaches, from preventing runoff to utilizing biological processes for degradation.

Bioremediation Approaches for Contaminated Environments

Bioremediation, the use of microorganisms to degrade contaminants, is a potential strategy for addressing this compound pollution in soil and water. This compound can undergo biodegradation in the environment, primarily through bacterial activity. service.gov.ukbeyondpesticides.orgresearchgate.net

The rate and extent of biodegradation can be influenced by various factors, including soil type, moisture content, temperature, pH, and the presence of acclimated microbial populations. service.gov.uknih.govresearchgate.netgeoscienceworld.org Biodegradation is generally more rapid in shallow, aerobic soils where microbial activity is higher. service.gov.ukresearchgate.net In deeper subsoils and anaerobic conditions, the degradation rate can decrease significantly, leading to persistence. service.gov.ukresearchgate.netresearchgate.netgeoscienceworld.org

Research has explored enhancing this compound biodegradation through biostimulation, which involves adding nutrients or electron acceptors to stimulate the activity of native microbial communities. semanticscholar.org Studies have also investigated the potential of specific bacterial strains or communities for degrading this compound. researchgate.netasm.org The degradation of phenoxyalkanoic acid herbicides like this compound is often linked to the presence and proliferation of specific genes, such as tfdA genes, in bacteria. researchgate.net

Bioremediation approaches can be applied in situ, treating contamination in place, or ex situ, involving the removal and treatment of contaminated material. epa.ie For contaminated groundwater, techniques like rapid sand filters inoculated with herbicide-degrading bacteria have shown promise in removing this compound. asm.org

Evaluation of Cultural Practices for Runoff Reduction

Cultural practices, which involve modifying land management techniques, play a crucial role in mitigating the runoff of pesticides like this compound from treated areas. Since this compound can be lost through runoff, particularly from areas with moderate to steep slopes, compacted soil, or clay, implementing practices that reduce runoff is important. lovelandproducts.ca

Practices that enhance water infiltration into the soil and reduce surface runoff volume can effectively decrease pesticide transport. nih.govmsu.edu Examples of such cultural practices include:

Core Cultivation: Studies on turfgrass have shown that core cultivation, particularly hollow-tine core cultivation, can significantly reduce runoff volume and the transport of pesticides, including this compound. nih.govmsu.edu Research indicated that hollow-tine core cultivation resulted in a notable reduction in both runoff volume and the quantity of this compound transported with runoff compared to solid-tine cultivation. nih.govmsu.edu

Cultivation PracticeReduction in Runoff Volume (at 63 days)Reduction in this compound Transport (at 63 days)
Hollow-Tine10%24% msu.edu

Vegetative Buffer Strips: Including vegetative strips between treated areas and water bodies can help filter runoff and reduce the amount of herbicide entering aquatic habitats. lovelandproducts.ca

Avoiding Application Before Heavy Rain: Applying this compound when heavy rain is not forecast can minimize the risk of runoff. lovelandproducts.ca

Appropriate Application Rates and Methods: Adhering to recommended application rates and using spray methods that minimize drift and runoff, such as using medium- to coarse-sized droplets and appropriate boom height, are also important cultural practices for runoff reduction. lovelandproducts.caepa.govojcompagnie.com

These cultural practices, often integrated into comprehensive pest management programs, contribute to maximizing pesticide retention at the application site, thereby minimizing environmental contamination. nih.govojcompagnie.com

Q & A

Q. What experimental models are recommended for evaluating Mecoprop-P's developmental toxicity in aquatic organisms?

Methodological Answer: The zebrafish (Danio rerio) model is widely used due to its transparency, rapid development, and genetic tractability. Key steps include:

  • Exposure Protocol : Treat embryos at 8 hours post-fertilization (hpf) with this compound dissolved in DMSO (e.g., 25–50 mg/L) and maintain until 96 hpf, replacing solutions daily to ensure consistent exposure .
  • Endpoints : Assess morphological abnormalities (e.g., reduced eye size, heart edema, body length shortening) and apoptosis using techniques like acridine orange staining to quantify apoptotic cells in the head, heart, and yolk sac .
  • Controls : Include vehicle controls (e.g., 0.12% DMSO) to isolate solvent effects .

Q. How should researchers design experiments to study this compound's environmental persistence and biodegradation?

Methodological Answer:

  • Soil and Water Systems : Use batch equilibrium methods to study adsorption-desorption behavior in soils like Haplic Cambisol. Measure parameters such as organic carbon content and pH, which influence herbicide mobility .
  • Biodegradation Studies : Track the tfdA gene (associated with phenoxy herbicide degradation) copy number via qPCR in soil samples at varying depths to link microbial activity with this compound breakdown .
  • Regulatory Compliance : Reference EU guidelines (e.g., Regulation (EU) No 686/2012) for permissible concentrations and testing protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound toxicity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Standardize exposure concentrations (e.g., 25–50 mg/L in zebrafish) and durations (e.g., 8–96 hpf) to ensure comparability. Note that higher doses may induce non-linear apoptotic responses .
  • Confounding Factors : Control for water chemistry (e.g., pH, hardness) and solvent effects (e.g., DMSO concentration) that may modulate toxicity .
  • Cross-Species Validation : Compare results with other models (e.g., Crassostrea gigas larvae) to assess if toxicity mechanisms are conserved .

Q. What advanced methodologies can elucidate this compound's molecular mechanisms of toxicity?

Methodological Answer:

  • Transcriptomic Profiling : Use RNA sequencing to identify dysregulated pathways (e.g., apoptosis, cardiovascular development) in zebrafish larvae. Validate findings with qPCR for genes like bax or p53 .
  • High-Content Imaging : Apply confocal microscopy to quantify structural defects in real-time (e.g., heart malformations, aortic arch disruptions) .
  • Integration with Omics Data : Combine proteomic or metabolomic datasets to map systemic effects, such as oxidative stress or energy metabolism disruption .

Q. How can researchers address gaps in this compound's ecotoxicological risk assessment?

Methodological Answer:

  • Long-Term Exposure Studies : Extend exposure beyond 96 hpf to assess chronic effects (e.g., reproductive impairment) in adult zebrafish .
  • Field Validation : Collect water samples from regions with documented this compound use (e.g., EU agricultural zones) to compare lab-derived toxicity thresholds with environmental concentrations .
  • Multi-Trophic Analyses : Evaluate bioaccumulation in food chains using species like algae, daphnia, and fish to model ecosystem-level impacts .

Methodological Best Practices

Q. What are key considerations for ensuring reproducibility in this compound studies?

  • Detailed Protocols : Document solvent preparation (e.g., DMSO stock solutions), exposure regimes, and statistical methods (e.g., ANOVA for apoptotic cell counts) .
  • Data Transparency : Share raw datasets (e.g., morphological measurements, gene expression profiles) in supplementary materials or repositories .
  • Ethical Reporting : Adhere to OECD guidelines for aquatic toxicity testing and declare conflicts of interest .

Q. How should researchers integrate non-academic data (e.g., monitoring reports) into this compound studies?

  • Data Curation : Cross-reference EU regulatory databases (e.g., Annex I of Directive 91/414/EEC) for maximum residue levels (MRLs) and environmental monitoring data .
  • Quality Checks : Validate grey literature (e.g., government reports) through triangulation with peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.